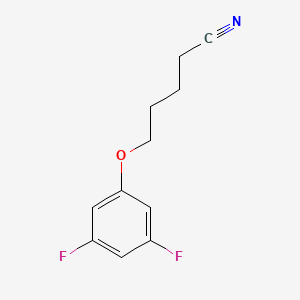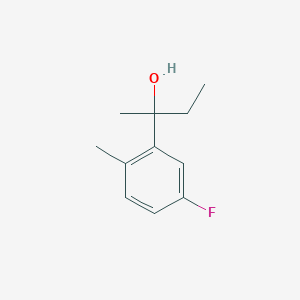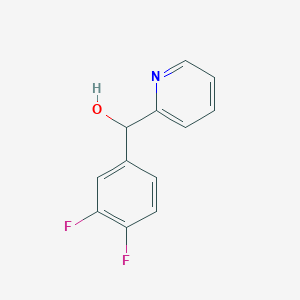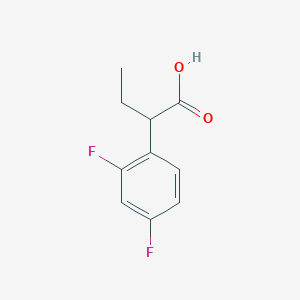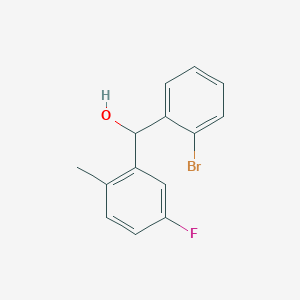
(2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is an organic compound that features a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2-bromophenylmagnesium bromide.
Addition Reaction: This Grignard reagent is then reacted with 5-fluoro-2-methylbenzaldehyde under anhydrous conditions to yield the desired alcohol.
The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Typically maintained at low temperatures (0-5°C) to control the reaction rate and avoid side reactions.
Catalysts: Sometimes, a catalytic amount of iodine is used to initiate the Grignard formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
(2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent (chromic acid in acetone) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Produces (2-Bromophenyl)(5-fluoro-2-methylphenyl)ketone.
Reduction: Yields (2-Bromophenyl)(5-fluoro-2-methylphenyl)methane.
Substitution: Results in compounds like (2-Aminophenyl)(5-fluoro-2-methylphenyl)methanol.
科学的研究の応用
Chemistry
In chemistry, (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of bromine and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
作用機序
The mechanism by which (2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- (2-Bromophenyl)(4-fluorophenyl)methanol
- (2-Bromophenyl)(3-fluoro-2-methylphenyl)methanol
- (2-Chlorophenyl)(5-fluoro-2-methylphenyl)methanol
Uniqueness
(2-Bromophenyl)(5-fluoro-2-methylphenyl)methanol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of a methyl group further differentiates it from other similar compounds, potentially affecting its steric and electronic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
(2-bromophenyl)-(5-fluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-6-7-10(16)8-12(9)14(17)11-4-2-3-5-13(11)15/h2-8,14,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAPAZGGHWXOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
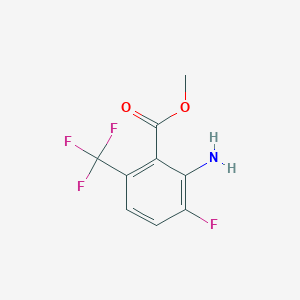
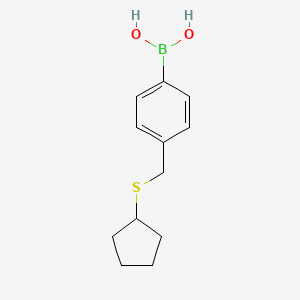
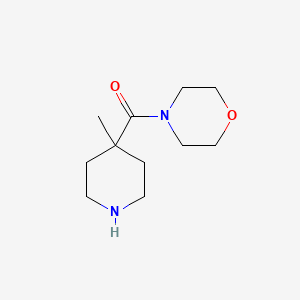
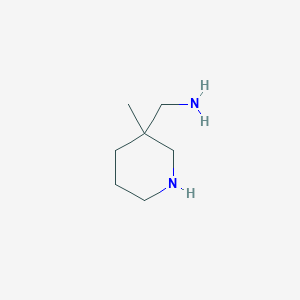
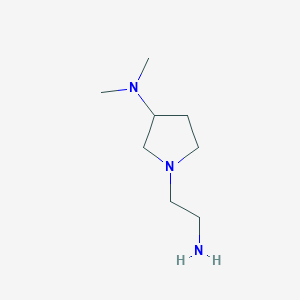
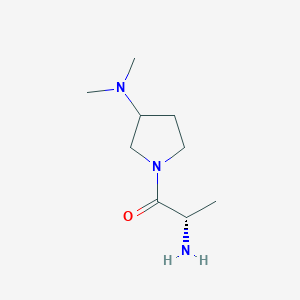
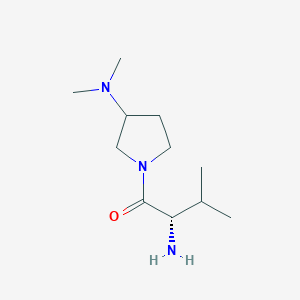
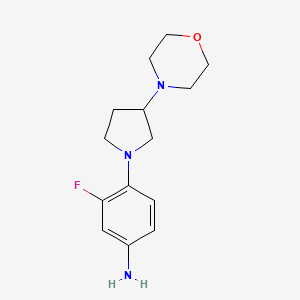
![2-[(Thiazol-5-ylmethyl)-amino]-ethanol](/img/structure/B7877588.png)
![[(Thiazol-5-ylmethyl)-amino]-acetic acid](/img/structure/B7877591.png)
